N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a bromobenzyl group, making it a subject of interest in various scientific research fields.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the attachment of the bromobenzyl group via a thioether bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different thioether derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(trimethylsilyl)ethanesulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-15-4-1-13(2-5-15)10-27-20-23-16(11-28-20)8-19(24)22-9-14-3-6-17-18(7-14)26-12-25-17/h1-7,11H,8-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUJOSRDCNMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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